molecular formula C14H16FNO5 B6662678 4-[3-(3-Fluorophenyl)-3-hydroxypropanoyl]morpholine-2-carboxylic acid

4-[3-(3-Fluorophenyl)-3-hydroxypropanoyl]morpholine-2-carboxylic acid

Cat. No.: B6662678
M. Wt: 297.28 g/mol
InChI Key: PRFNDFZFYULTKG-UHFFFAOYSA-N
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Description

4-[3-(3-Fluorophenyl)-3-hydroxypropanoyl]morpholine-2-carboxylic acid is a complex organic compound featuring a morpholine ring substituted with a fluorophenyl group and a hydroxypropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Fluorophenyl)-3-hydroxypropanoyl]morpholine-2-carboxylic acid typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Fluorophenyl)-3-hydroxypropanoyl]morpholine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while substitution reactions on the fluorophenyl group can introduce various functional groups .

Scientific Research Applications

4-[3-(3-Fluorophenyl)-3-hydroxypropanoyl]morpholine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(3-Fluorophenyl)-3-hydroxypropanoyl]morpholine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxypropanoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 4-[3-(3-Chlorophenyl)-3-hydroxypropanoyl]morpholine-2-carboxylic acid
  • 4-[3-(3-Bromophenyl)-3-hydroxypropanoyl]morpholine-2-carboxylic acid
  • 4-[3-(3-Methylphenyl)-3-hydroxypropanoyl]morpholine-2-carboxylic acid

Uniqueness

The uniqueness of 4-[3-(3-Fluorophenyl)-3-hydroxypropanoyl]morpholine-2-carboxylic acid lies in the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and biological activity compared to its analogs.

Properties

IUPAC Name

4-[3-(3-fluorophenyl)-3-hydroxypropanoyl]morpholine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO5/c15-10-3-1-2-9(6-10)11(17)7-13(18)16-4-5-21-12(8-16)14(19)20/h1-3,6,11-12,17H,4-5,7-8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFNDFZFYULTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CC(C2=CC(=CC=C2)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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